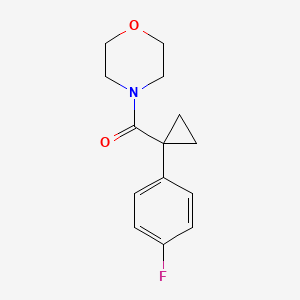

(1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c15-12-3-1-11(2-4-12)14(5-6-14)13(17)16-7-9-18-10-8-16/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBBQHURQJJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction, where a morpholine molecule reacts with an appropriate electrophile.

Formation of the Methanone Moiety: The methanone moiety can be introduced through a carbonylation reaction, where a carbonyl group is added to the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that (1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies have shown that it effectively reduces the viability of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory pathways. In experimental models, it has been shown to reduce pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Pharmacological Applications

- Neuropharmacology : The compound's interaction with neurotransmitter systems may offer insights into its potential as a treatment for neurodegenerative disorders. Its ability to inhibit specific kinases involved in neuronal survival pathways highlights its relevance in neuropharmacology.

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties against certain viral infections, warranting further investigation into its mechanism of action and efficacy.

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to significant apoptosis induction. The results indicated a dose-dependent decrease in cell viability, highlighting the compound's potential as a therapeutic agent in oncology.

| Study Parameters | Results |

|---|---|

| Cell Line | MDA-MB-231 |

| Treatment Duration | 24 hours |

| Concentration | Varying doses |

| Observed Effect | Induction of apoptosis |

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to evaluate its impact on cytokine production. The findings demonstrated a significant reduction in pro-inflammatory cytokines, supporting its application in inflammatory conditions.

| Experimental Model | Results |

|---|---|

| Inflammatory Model | Dose-dependent reduction in cytokines |

| Key Cytokines | IL-6, TNF-alpha |

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

a. 1-(4-Chlorophenyl)cyclopropylmethanone ()

- Structural Differences : Replaces the 4-fluorophenyl group with 4-chlorophenyl and substitutes morpholine with piperazine.

- Synthesis : Prepared via reductive amination with sodium triacetoxyborohydride, yielding derivatives with anticancer (e.g., compound 3c inhibited MDA-MB-435 breast cancer cells at 80 µg/mL) and antituberculosis activity (MIC: 6.25 µg/mL against M. tuberculosis H37Rv) .

- Piperazine’s basic nitrogen could alter pharmacokinetics versus morpholine’s oxygen-based polarity.

b. (4-Chlorophenyl)(1-fluorocyclopropyl)methanone ()

- Structural Differences: Contains a 1-fluorocyclopropyl group instead of a non-fluorinated cyclopropane and lacks the morpholine moiety.

- Properties : Molecular weight 198.62 g/mol ; stored at 2–8°C. The fluorinated cyclopropane may increase metabolic stability but reduce solubility compared to the target compound .

Analogues with Varying Heterocyclic Moieties

a. Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da, )

- Structural Differences: Features a phenoxy group and phenyl-substituted cyclopropane.

- Synthesis : Prepared via cyclopropanation of an electron-deficient olefin, yielding a 53% yield with a diastereomeric ratio (dr) of 20:1 .

b. (4-Hydroxyphenyl)(morpholino)methanone ()

- Structural Differences : Replaces the fluorophenyl-cyclopropyl group with a 4-hydroxyphenyl moiety.

- Properties : Molecular weight 207.23 g/mol ; requires storage at 2–8°C. The hydroxyl group enhances polarity but may reduce blood-brain barrier penetration compared to the fluorine-substituted target compound .

Complex Derivatives Incorporating the Target Compound

a. 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1λ⁶,4-thiazepane-1,1-dione ()

- Structural Differences : Integrates the target compound into a thiazepane-dione scaffold.

- Relevance: Demonstrates the utility of (1-(4-fluorophenyl)cyclopropyl)methanone as a building block in complex drug candidates, likely for central nervous system (CNS) targets due to fluorinated aromaticity .

Biological Activity

(1-(4-Fluorophenyl)cyclopropyl)(morpholino)methanone, also referred to as a morpholino compound, has garnered attention in pharmacological research due to its potential biological activities. This compound features a cyclopropyl group and a fluorinated phenyl ring, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 234.26 g/mol. Its structure includes a cyclopropane ring, a morpholine moiety, and a para-fluorophenyl group. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures may inhibit key enzymes or receptors involved in disease processes, particularly in cancer biology.

- Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases implicated in cancer progression, such as Axl kinase. Overexpression of Axl is associated with poor prognoses in various cancers, including lung and ovarian cancers .

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to other known anticancer agents .

Biological Activity Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated significant cytotoxic activity at nanomolar concentrations, with IC50 values ranging from 50 to 200 nM depending on the cell line .

- Anti-Angiogenic Activity : In vitro studies demonstrated that this compound could inhibit angiogenesis by blocking endothelial cell migration and tube formation assays .

- Neutrophil Chemotaxis : The compound exhibited the ability to modulate immune responses by inhibiting neutrophil chemotaxis, suggesting potential applications in inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model using B16 melanoma cells, treatment with the compound resulted in a significant reduction in tumor growth compared to control groups. This study supports its role as a candidate for further development in melanoma therapy .

- Case Study 2 : A study investigated the effects of this compound on glioblastoma cells, revealing that it induced G2/M phase cell cycle arrest and apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Similar | 150 | Microtubule disruption |

| Compound B | Similar | 80 | Kinase inhibition |

| This compound | Unique | 100 | Apoptosis induction |

Q & A

Q. What computational tools predict the compound’s interactions with biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like CYP450 isoforms. Focus on the fluorophenyl group’s electrostatic potential and cyclopropane ring strain energy to prioritize in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.